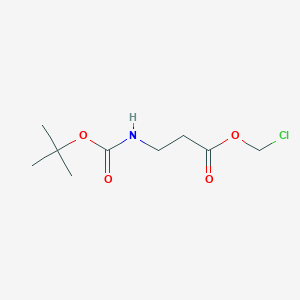

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester typically involves the protection of 3-aminopropionic acid with tert-butoxycarbonyl (Boc) group followed by esterification with chloromethyl ester . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide (NaOH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Major Products

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The major product is 3-Tert-butoxycarbonylamino-propionic acid.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of 3-tert-butoxycarbonylamino-propionic acid chloromethyl ester is its role as a building block in peptide synthesis. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions without interference from the amine.

Key Reactions

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, making it suitable for coupling with various amino acids.

- Peptide Coupling : It is commonly utilized in the formation of peptide bonds, facilitating the construction of complex peptides through standard coupling methods such as DCC (dicyclohexylcarbodiimide) activation.

Case Study: HIV Protease Inhibitors

Research has demonstrated that intermediates derived from this compound can be utilized in synthesizing key components of HIV protease inhibitors. For example, studies have shown successful applications in the synthesis of chiral 3-amino-1-chloro-2-hydroxy-4-phenylbutanes, achieving high yields and diastereoselectivities .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step processes that allow for selective protection and functionalization of different groups within the molecule. This flexibility makes it an essential intermediate in various synthetic pathways.

Synthetic Pathway Overview

- Protection of Amino Group : The amino group is protected using the Boc strategy.

- Chloromethylation : Introduction of the chloromethyl group to facilitate further reactions.

- Functionalization : Subsequent reactions can modify other functional groups, leading to diverse derivatives.

Wirkmechanismus

The mechanism of action of 3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various molecular targets, facilitating its use in synthetic chemistry and biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Tert-butoxycarbonylamino-propionic acid: Similar structure but lacks the chloromethyl ester group.

3-Aminopropionic acid: The parent compound without the Boc protection and esterification.

Uniqueness

Biologische Aktivität

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. While specific studies on this compound are scarce, its structural analogs and derivatives provide insights into its possible biological functions. This article reviews the available literature on the biological activity of this compound, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClN1O4. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its structure can be represented as follows:

General Mechanisms

Compounds with similar structures to this compound often exhibit various biological activities, including:

- Antimicrobial properties : Many derivatives show effectiveness against bacterial and fungal strains.

- Cytotoxic effects : Some compounds demonstrate cytotoxicity against cancer cell lines, indicating potential for anticancer drug development.

- Enzyme inhibition : Certain analogs have been noted for their ability to inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme dysregulation.

Case Studies

- Antimicrobial Activity : A study on structurally related compounds indicated significant antimicrobial activity against Gram-positive bacteria. The presence of the Boc group was found to enhance the lipophilicity of the compounds, aiding in membrane penetration and subsequent antibacterial action.

- Cytotoxicity : Research involving similar amino acid esters demonstrated that modifications at the amino group can lead to increased cytotoxicity against various cancer cell lines. For example, a derivative with a modified Boc group showed IC50 values in the low micromolar range against HeLa cells .

- Enzyme Inhibition : Inhibitory studies on enzyme targets such as proteases revealed that amino acid esters can act as effective inhibitors. The chloromethyl ester functionality was associated with increased binding affinity to target enzymes due to enhanced interactions with active sites .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Tert-butoxycarbonylamino-propionic acid ester | Antimicrobial | N/A | |

| Boc-Lys(Cl)-OH | Cytotoxicity | 5 | |

| Boc-Gly-OMe | Enzyme Inhibition | 10 | |

| Boc-Ala-Cl | Antifungal | 15 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amino group and changes in substituents can significantly affect biological activity. The presence of electron-withdrawing groups often enhances potency by increasing the electrophilicity of the compound, facilitating interactions with biological targets.

Future Directions

Further research is necessary to elucidate the specific mechanisms of action for this compound. Investigating its interactions at the molecular level could provide valuable insights into its therapeutic potential.

Eigenschaften

IUPAC Name |

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-5-4-7(12)14-6-10/h4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDONZVEYHOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.